DPP‑IV Inhibition: 4,5-Dimethoxy Substitution Drives a 3.3‑Fold Gain Over the Des‑Methoxy Analog
In a standardized in vitro enzymatic assay, 4,5-dimethoxy-2-[(thiophene-2-carbonyl)-amino]-benzoic acid inhibited DPP‑IV by 82.78 ± 1.55% at a concentration of 20 mg/mL [1]. By contrast, the des‑methoxy analog 2-(thiophene-2-amido)benzoic acid (CAS 33405-06-0) showed only 25% inhibition under comparable assay conditions (20 mg/mL, recombinant human DPP‑IV) [2]. This corresponds to a 3.3‑fold enhancement in inhibitory capacity attributable to the 4,5-dimethoxy motif. The difference is not incremental but transformative for assay design, where a compound with >80% inhibition can serve as a positive control, whereas the analog cannot.
| Evidence Dimension | DPP‑IV enzyme inhibition (%) |
|---|---|
| Target Compound Data | 82.78 ± 1.55% inhibition at 20 mg/mL |
| Comparator Or Baseline | 2-(thiophene-2-amido)benzoic acid: 25% inhibition at 20 mg/mL |
| Quantified Difference | 3.3‑fold higher inhibition |
| Conditions | Recombinant human DPP‑IV; substrate Gly‑Pro‑p‑nitroanilide; 20 mg/mL test compound; 37 °C, 30 min incubation |
Why This Matters
Procuring the non‑methoxylated analog will result in a 3.3‑fold loss of DPP‑IV inhibitory power, rendering it unsuitable for protocols that require strong DPP‑IV blockade.
- [1] Int. J. Mol. Sci. 2025, 26, 9863. Biological Activity of 4,5-Dimethoxy-2-[(thiophene-2-carbonyl)-amino]-benzoic acid. Table 1. View Source
- [2] Bioorg. Med. Chem. Lett. 2018, 28, 3456–3461. Structure–activity relationship of thiophene‑2‑amidobenzoic acids as DPP‑IV inhibitors. Compound 12 (2‑(thiophene‑2‑amido)benzoic acid) data. View Source
